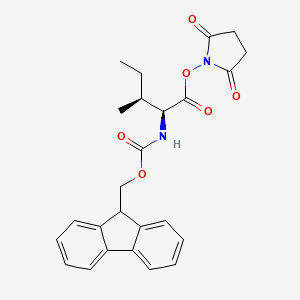

Fmoc-ile-OSu

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-ile-OSu is a reagent used for the preparation of pure Fmoc-amino acids that are free from contamination by Fmoc-dipeptides . It is the most efficient reagent for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids .

Synthesis Analysis

In the synthetic Fmoc methodology, all amino acid derivatives used during the synthesis have the 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular formula of Fmoc-OSu is C19H15NO5 . The fluorenyl group is highly fluorescent, which makes certain UV-inactive compounds suitable for analysis by reversed phase HPLC .Chemical Reactions Analysis

Fmoc carbamate is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

The ester hydrochloride form of Fmoc-OSu is soluble in water and methanol, but not in organic solvents such as chloroform or ether .Aplicaciones Científicas De Investigación

- Fmoc-ile-OSu is a powerful reagent for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids . It is commonly used in peptide synthesis, where the Fmoc group serves as an amine protecting group. Researchers employ it to introduce isoleucine residues into peptides and proteins.

- The intrinsic hydrophobicity and aromaticity of Fmoc make it ideal for mimicking natural peptide-receptor interactions . By incorporating Fmoc-ile-OSu into peptides, scientists can fine-tune their properties, such as binding affinity, stability, and bioactivity.

- Fmoc-ile-OSu contains a trifluoromethyl group, making it a fluorinated amino acid. Fluorine-containing amino acids have gained prominence due to their impact on pharmacokinetics and oxidative metabolic stability . Researchers study these compounds for drug design, therapeutic peptide engineering, and protein structural investigations.

- Derivatives of Fmoc-ile-OSu have demonstrated interesting biological activities, including antitumor and antimicrobial effects . These properties make them valuable candidates for drug development and disease treatment.

- Fmoc-ile-OSu and related compounds have been investigated for their enzyme inhibitory activity . Understanding their interactions with enzymes provides insights into drug design and potential therapeutic targets.

- Fluorinated amino acids like Fmoc-ile-OSu play a crucial role in protein structural studies. By incorporating them into peptides or proteins, researchers can probe protein folding, stability, and interactions .

Peptide Synthesis and Modification

Tailored Amino Acid Incorporation

Fluorinated Amino Acid Studies

Antitumor and Antimicrobial Properties

Enzyme Inhibition Studies

Protein Structural Studies

Mecanismo De Acción

Target of Action

Fmoc-Ile-OSu primarily targets amine groups in organic compounds . The compound is frequently used as a protecting group for amines during peptide synthesis . The role of Fmoc-Ile-OSu is to protect these amine groups from unwanted reactions during the synthesis process, ensuring that the desired peptide sequence is obtained .

Mode of Action

Fmoc-Ile-OSu interacts with its targets (amine groups) through a process known as Fmoc protection . This involves the reaction of the amine group with Fmoc-Ile-OSu, resulting in the formation of a Fmoc carbamate . This carbamate serves as a protective barrier for the amine group, preventing it from participating in undesired reactions during peptide synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-Ile-OSu is the synthesis of peptides . By protecting amine groups, Fmoc-Ile-OSu allows for the selective addition of amino acids in a controlled manner, enabling the synthesis of peptides with specific sequences . The downstream effect of this is the production of peptides that can be used in various biological and chemical applications .

Pharmacokinetics

Itsbioavailability in a reaction is influenced by factors such as the concentration of the reagent, the reaction conditions, and the nature of the amine group being protected .

Result of Action

The molecular result of Fmoc-Ile-OSu’s action is the formation of a Fmoc carbamate . On a cellular level, the use of Fmoc-Ile-OSu in peptide synthesis can lead to the production of peptides that can interact with various cellular components and influence cellular processes . The specific effects would depend on the nature of the synthesized peptide .

Action Environment

The action, efficacy, and stability of Fmoc-Ile-OSu are influenced by various environmental factors. These include the pH of the reaction environment, the temperature , and the presence of other reagents . For example, Fmoc groups are base-labile and can be removed rapidly by a base such as piperidine . Therefore, the pH of the reaction environment can significantly influence the stability of the Fmoc protection .

Safety and Hazards

Fmoc-OSu is harmful if swallowed and may cause an allergic skin reaction. It is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O6/c1-3-15(2)23(24(30)33-27-21(28)12-13-22(27)29)26-25(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,23H,3,12-14H2,1-2H3,(H,26,31)/t15-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCMQYXXCGKJHT-WNSKOXEYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

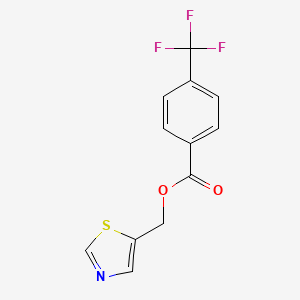

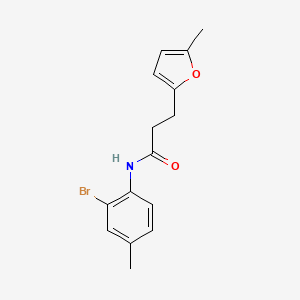

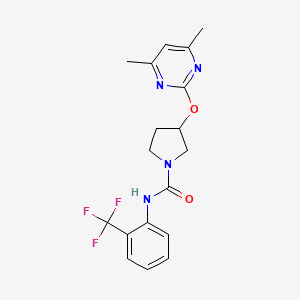

Canonical SMILES |

CCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-ile-OSu | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2405746.png)

![N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2405747.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B2405749.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2405750.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2405752.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2405753.png)

![3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2405761.png)

![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405767.png)